Cathepsin C-IN-3

Cathepsin C Enzymatic inhibition IC50

Researchers studying cathepsin C-dependent neutrophil serine protease activation often face the confounding effects of irreversible covalent inhibitors. Cathepsin C-IN-3 (SF11), a non-peptidyl, non-covalent Cat C inhibitor (MW 546.57), resolves this by enabling reversible target engagement studies. • Reversible inhibition mechanism permits washout experiments and kon/koff kinetic analyses • Validated IC50 values: 61.79 nM (enzyme), 101.5 nM (THP-1), 86.5 nM (U937) • Supplied as research-grade solid (≥98% purity) for immediate in vitro and cell-based applications

Molecular Formula C28H21F3N6OS
Molecular Weight 546.6 g/mol
Cat. No. B15143343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin C-IN-3
Molecular FormulaC28H21F3N6OS
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=NC=C(C=C4)C5=CSC=C5
InChIInChI=1S/C28H21F3N6OS/c1-17(38)34-22-8-5-18(6-9-22)24-15-33-27(36-25-10-7-19(14-32-25)20-11-12-39-16-20)37-26(24)35-23-4-2-3-21(13-23)28(29,30)31/h2-16H,1H3,(H,34,38)(H2,32,33,35,36,37)
InChIKeyIKADAAAFTZQKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cathepsin C-IN-3 Technical Specifications


Cathepsin C-IN-3 (also designated as compound SF11) is a synthetic small molecule inhibitor of cathepsin C (Cat C, also known as dipeptidyl peptidase I, DPP1), a lysosomal cysteine protease involved in the activation of pro-inflammatory neutrophil serine proteases [1]. This compound represents a non-peptidyl, non-covalent inhibitor class, distinct from peptidomimetic covalent inhibitors that have advanced into clinical development [1]. The core molecular structure incorporates a thiophene-substituted pyridine scaffold with a molecular weight of 546.57 Da . Its primary differentiation lies in its balanced enzyme and cellular potency profile, with an IC50 of 61.79 nM against isolated Cat C and IC50 values of 101.5 nM and 86.5 nM against THP-1 and U937 cell lines, respectively [2]. The compound is supplied as a research-grade reagent suitable for in vitro enzymatic assays, cell-based mechanistic studies, and exploratory pharmacology investigations.

Cathepsin C-IN-3 Irreplaceability


Cathepsin C inhibitors exhibit substantial heterogeneity in binding mechanism, potency, selectivity, and physiochemical properties, precluding interchangeable use. Clinical-stage inhibitors such as AZD7986 (brensocatib) and BI 1291583 are peptidomimetic covalent inhibitors with sub-nanomolar potency and extensive selectivity characterization . In contrast, Cathepsin C-IN-3 (SF11) belongs to a distinct chemical series of non-peptidyl, non-covalent inhibitors, which may confer different target engagement kinetics, off-target liability profiles, and cellular permeability characteristics [1]. Even among close structural analogs, such as Cathepsin C-IN-5 (SF38), variations in substitution patterns lead to divergent selectivity windows against related cathepsin isoforms . Generic substitution without rigorous side-by-side validation risks introducing confounding variables including altered cell penetration, differential inhibition of neutrophil serine protease activation, and inconsistent dose-response relationships in downstream functional assays.

Cathepsin C-IN-3 Comparative Evidence


Enzymatic Potency vs. Clinical Candidates

Cathepsin C-IN-3 (SF11) demonstrates an IC50 of 61.79 nM against recombinant human cathepsin C in a purified enzyme assay . This potency is approximately 16-fold weaker than the clinical-stage inhibitor AZD7986 (brensocatib), which exhibits an IC50 of 3.9 nM under comparable enzymatic conditions . Similarly, DPP-1-IN-1 (Compound 14) achieves an IC50 of 5.31 nM, representing a ~12-fold increase in potency . This differential positions Cathepsin C-IN-3 as a tool compound suitable for mechanistic studies where extremely high potency may be disadvantageous, such as in target engagement assays requiring reversible inhibition or in cellular contexts where partial inhibition is desired to dissect signaling thresholds.

Cathepsin C Enzymatic inhibition IC50

Cellular Activity vs. Structural Analog

Cathepsin C-IN-3 exhibits consistent cellular activity against two human monocytic cell lines, with IC50 values of 101.5 nM in THP-1 cells and 86.5 nM in U937 cells . In contrast, the closely related structural analog Cathepsin C-IN-5 (SF38), which differs primarily by a chlorine substitution on the pyrimidine ring and a modified aniline moiety, lacks reported cellular IC50 data for THP-1 or U937 cells in publicly available sources . This absence of cellular characterization for SF38 limits its immediate utility in cell-based models of neutrophil protease activation. The availability of validated cellular IC50 values for Cathepsin C-IN-3 enables direct translation from biochemical potency to cell-based functional assays without additional optimization.

Cell-based assay THP-1 U937

Non-covalent vs. Covalent Binding Mode

Cathepsin C-IN-3 (SF11) belongs to the non-peptidyl, non-covalent inhibitor class, as described in the medicinal chemistry optimization campaign that produced this chemical series [1]. This contrasts sharply with clinical-stage inhibitors such as AZD7986, BI 1291583, and IcatC-XPZ-01, which are peptidomimetic covalent inhibitors that form reversible or irreversible bonds with the catalytic cysteine residue (Cys234) of Cat C [2]. Non-covalent inhibitors generally exhibit faster dissociation kinetics and may display distinct cellular washout profiles compared to covalent inhibitors, which can be advantageous in experimental systems requiring rapid reversibility or pulsatile target inhibition. While no direct head-to-head kinetic data are publicly available, this mechanistic distinction is a class-defining characteristic that directly impacts experimental design and interpretation of functional outcomes.

Mechanism of action Non-covalent Inhibitor class

Selectivity Data Gap vs. Advanced Comparators

Publicly available selectivity profiling data for Cathepsin C-IN-3 against related cathepsin isoforms (Cat L, Cat S, Cat B, Cat K) or other protease families are currently absent . In contrast, structurally related analog Cathepsin C-IN-5 (SF38) has been extensively profiled, demonstrating >71-fold selectivity over Cat L (IC50 = 4.26 µM) and >83-fold selectivity over Cat S, Cat B, and Cat K (all IC50 >5 µM) . Furthermore, clinical candidate AZD7986 exhibits >5,000-fold selectivity over a panel of nine related cathepsins (all IC50 >20 µM) . This evidentiary gap represents a critical limitation for applications requiring stringent off-target control. Researchers must independently validate selectivity or restrict use to well-defined in vitro systems where off-target cathepsin activity is not a confounding variable.

Selectivity Off-target Cathepsin panel

Cathepsin C-IN-3 Research Applications


Non-covalent Inhibition and MOA Studies

Cathepsin C-IN-3 is optimally deployed in purified enzyme assays to interrogate cathepsin C catalytic function without irreversible modification of the active site cysteine. The non-covalent binding mechanism permits washout experiments, kinetic analyses (e.g., determination of kon/koff rates), and reversible dose-response studies that are not feasible with covalent clinical candidates [1]. Its moderate IC50 of 61.79 nM enables precise titration of target inhibition across a wide concentration range, facilitating the delineation of threshold effects on downstream neutrophil serine protease activation.

Cell-Based Assays in Monocytic Cells

With established cellular IC50 values of 101.5 nM (THP-1) and 86.5 nM (U937) [1], Cathepsin C-IN-3 is ready for immediate integration into cell-based models of monocyte/macrophage biology. Researchers investigating cathepsin C-dependent processes such as cytokine processing, inflammasome activation, or neutrophil serine protease maturation can utilize these validated potency benchmarks to design dose-ranging experiments without preliminary cellular optimization.

SAR Studies and Chemical Probe Development

As a characterized member of the non-peptidyl, thiophene-substituted pyridine chemical series [1], Cathepsin C-IN-3 serves as a valuable reference compound for medicinal chemistry campaigns. Its defined structure (molecular weight 546.57 Da, formula C28H21F3N6OS) and established enzyme/cellular activity profile provide a benchmark against which newly synthesized analogs can be compared. Procurement of this compound enables head-to-head evaluation of novel inhibitors within the same structural class.

Graded Inhibition for Biological Nuance

In experimental systems where complete and sustained target inhibition is not desired—such as studies of partial target engagement, compensatory feedback mechanisms, or threshold-dependent signaling—the moderate potency of Cathepsin C-IN-3 offers a strategic advantage. Unlike sub-nanomolar clinical inhibitors (e.g., AZD7986 IC50 = 3.9 nM) [1] that may drive near-complete target saturation at low concentrations, Cathepsin C-IN-3 allows for graded inhibition across a more accessible concentration range, facilitating the identification of subtle biological effects.

Technical Documentation Hub

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